

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

literature review

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Compound of Interest

Compound Name:	(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid
Cat. No.:	B1418880

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An In-depth Technical Guide to **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** for Researchers and Drug Development Professionals

Introduction

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a bifunctional synthetic building block of significant interest in the fields of organic chemistry and drug discovery. As a member of the arylboronic acid family, it possesses the unique reactivity profile that makes it a cornerstone reagent in modern synthetic methodologies, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[1] Its structure incorporates a stable phenylboronic acid moiety, which serves as a versatile handle for carbon-carbon bond formation, and an ethyl acetate substituent, which provides a secondary reactive site for further molecular elaboration.

Boronic acids are generally stable, have low toxicity, and are relatively easy to handle, making them crucial intermediates in organic synthesis.^{[2][3]} The incorporation of the boronic acid functional group into drug candidates has led to several FDA-approved therapeutics, such as the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma, demystifying earlier concerns about boron toxicity and paving the way for extensive research into boron-containing compounds.^{[3][4][5]}

This guide provides a comprehensive technical overview of **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid**, detailing its properties, synthesis, and core applications. It is designed to serve as a practical resource for researchers, chemists, and drug development

professionals, offering field-proven insights into its utilization as a strategic intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.

Physicochemical Properties and Characterization

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** is typically a white to off-white solid, and its key identifiers and properties are summarized below.

Property	Value	Source
CAS Number	92243-74-8	[6] [7]
Molecular Formula	C ₁₀ H ₁₃ BO ₄	[6] [7]
Molecular Weight	208.02 g/mol	[7]
Appearance	Powder or liquid	[6]
Purity	Typically ≥97%	[6] [7]
Storage Conditions	Inert atmosphere, 2-8°C	[7]
SMILES	O=C(OCC)CC1=CC=C(B(O)O)C=C1	[7]
InChI Key	CKXOGMXYISAZGN- UHFFFAOYSA-N (for methoxy analog)	[8]

Expert Insight on Characterization: The structural integrity of **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** is typically confirmed using a suite of spectroscopic techniques:

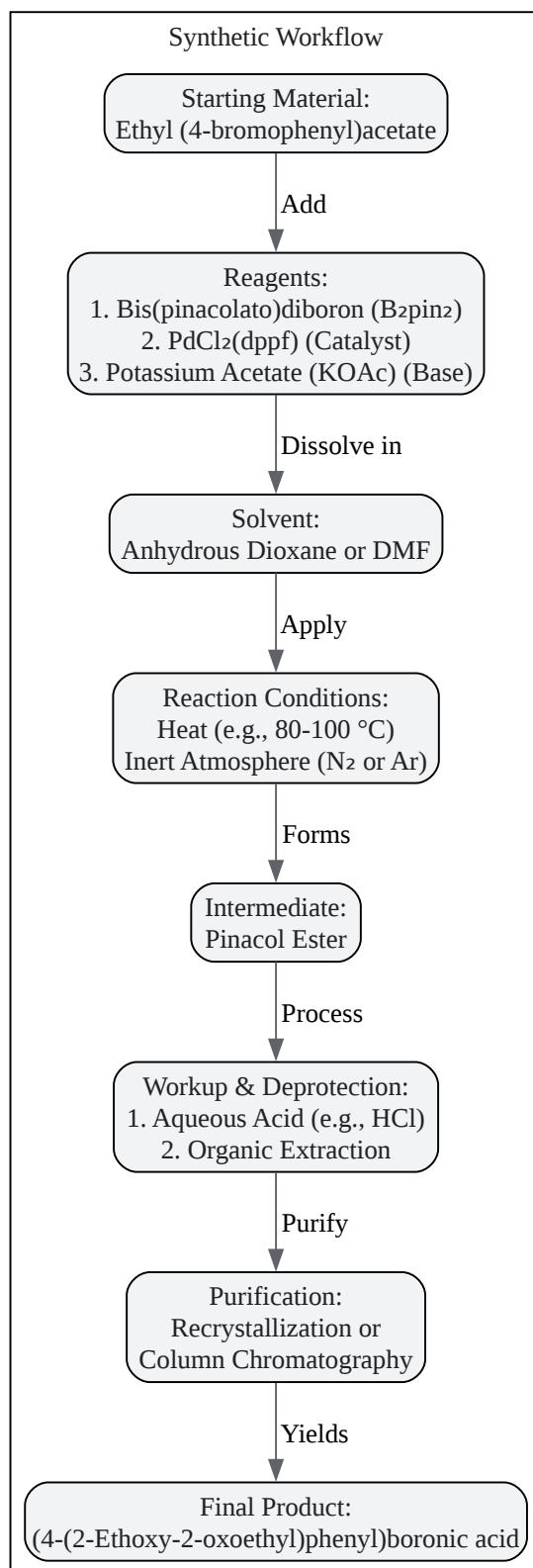
- ¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons (typically in the 7-8 ppm region), a singlet for the benzylic CH₂, a quartet for the ethyl CH₂, and a triplet for the ethyl CH₃.
- ¹³C NMR: Confirms the carbon skeleton of the molecule.

- ^{11}B NMR: A crucial technique for organoboron compounds, this provides a characteristic signal for the boronic acid group.
- LC-MS/UPLC: Used to confirm the molecular weight and assess the purity of the compound.
[\[7\]](#)

Synthesis of (4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

While numerous methods exist for the synthesis of arylboronic acids, a common and reliable strategy involves the palladium-catalyzed cross-coupling of an aryl halide with a diboronyl reagent.[\[2\]](#) This approach offers high functional group tolerance, which is essential given the presence of the ethyl ester in our target molecule.

Below is a representative workflow for the synthesis of **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid**.



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Caption: Synthetic workflow for **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid**.

Detailed Experimental Protocol:

Objective: To synthesize **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** from ethyl (4-bromophenyl)acetate.

Materials:

- Ethyl (4-bromophenyl)acetate
- Bis(pinacolato)diboron (B_2pin_2)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($PdCl_2(dppf)$)
- Potassium acetate (KOAc), anhydrous
- 1,4-Dioxane, anhydrous
- Hydrochloric acid (HCl), aqueous solution
- Ethyl acetate and Hexanes for extraction and purification
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4), anhydrous

Procedure:

- Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl (4-bromophenyl)acetate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Reagent Addition: Under the inert atmosphere, add the palladium catalyst, $PdCl_2(dppf)$ (0.02-0.05 eq), followed by anhydrous 1,4-dioxane.
- Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

- **Workup:** Cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
- **Deprotection:** Dissolve the crude residue (the pinacol ester intermediate) in a suitable solvent like acetone or THF. Add an aqueous solution of a strong acid (e.g., 2M HCl) and stir vigorously at room temperature for 2-4 hours to hydrolyze the pinacol ester to the boronic acid.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- **Purification:** The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by silica gel column chromatography to yield the final product as a white solid.

Causality Behind Experimental Choices:

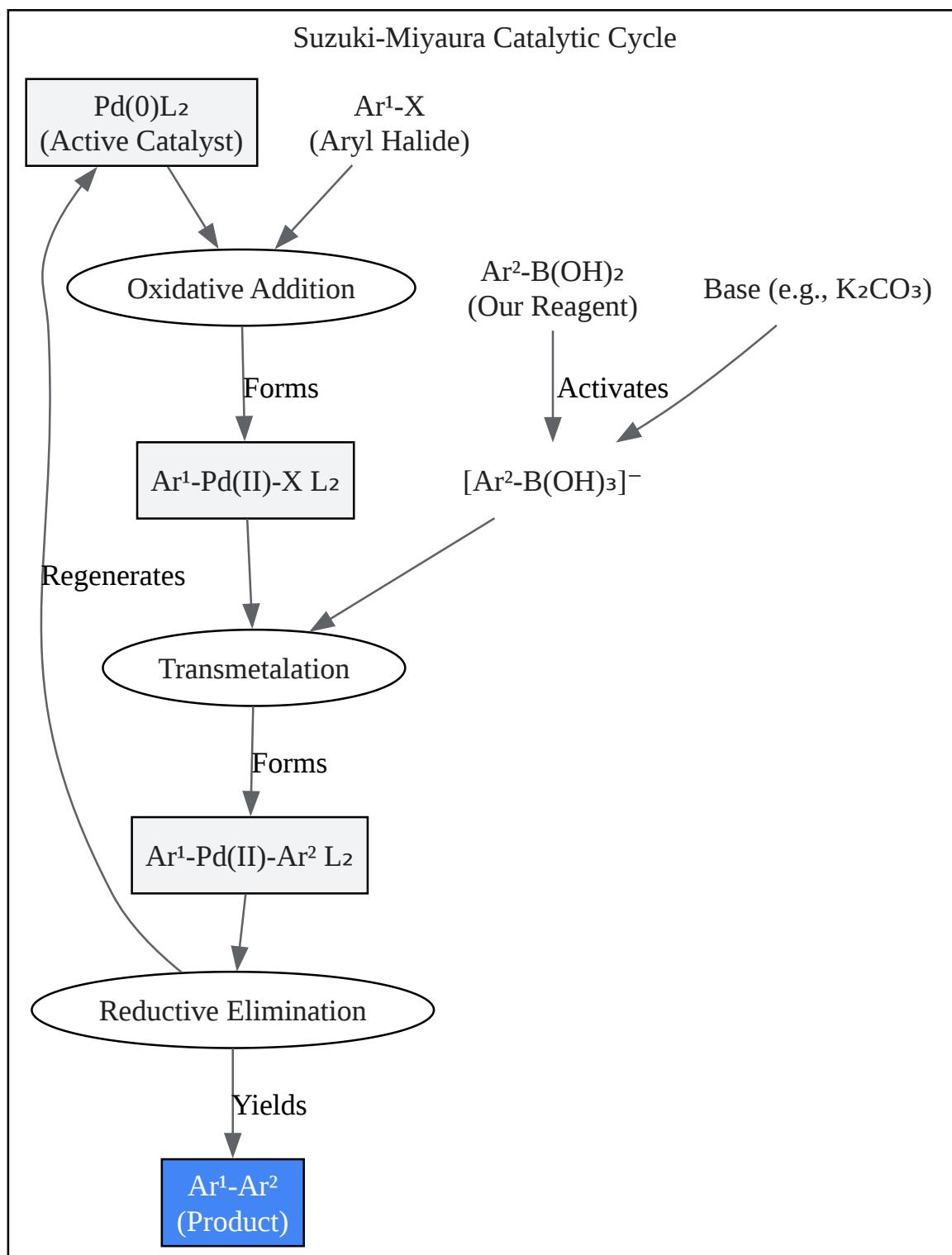
- **Catalyst ($\text{PdCl}_2(\text{dppf})$):** The dppf ligand is robust and effective for coupling reactions involving aryl bromides. It provides a good balance of activity and stability.
- **Base (KOAc):** A mild base is used to facilitate the catalytic cycle without promoting the hydrolysis of the sensitive ethyl ester group, a risk with stronger bases like NaOH or K_2CO_3 in aqueous media.^[9]
- **Inert Atmosphere:** Palladium(0), the active catalytic species, is sensitive to oxygen. An inert atmosphere prevents its oxidation and deactivation.
- **Two-Step Process:** The synthesis proceeds via a stable boronic ester (pinacol ester). This intermediate is often isolated before hydrolysis to the boronic acid, which simplifies purification and improves the final yield.

Core Application: The Suzuki-Miyaura Coupling Reaction

The primary utility of **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the

most powerful methods for forming C(sp²)-C(sp²) bonds, the core structure of biaryl compounds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][10]

The reaction couples the arylboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki Coupling:

Objective: To couple **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** with an aryl bromide.

- Reagent Preparation: In a flask, combine the aryl bromide (1.0 eq), **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** (1.2-1.5 eq), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%).
- Solvent and Base: Add a solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water) and a base (e.g., aqueous 2M Na_2CO_3 or K_3PO_4). The choice of base and solvent is crucial and often needs to be optimized for specific substrates.^{[9][10]}
- Reaction: De-gas the mixture thoroughly and heat under an inert atmosphere until the starting material is consumed.
- Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic fractions, wash with brine, dry, and concentrate.
- Purification: Purify the resulting biaryl product using column chromatography or recrystallization.

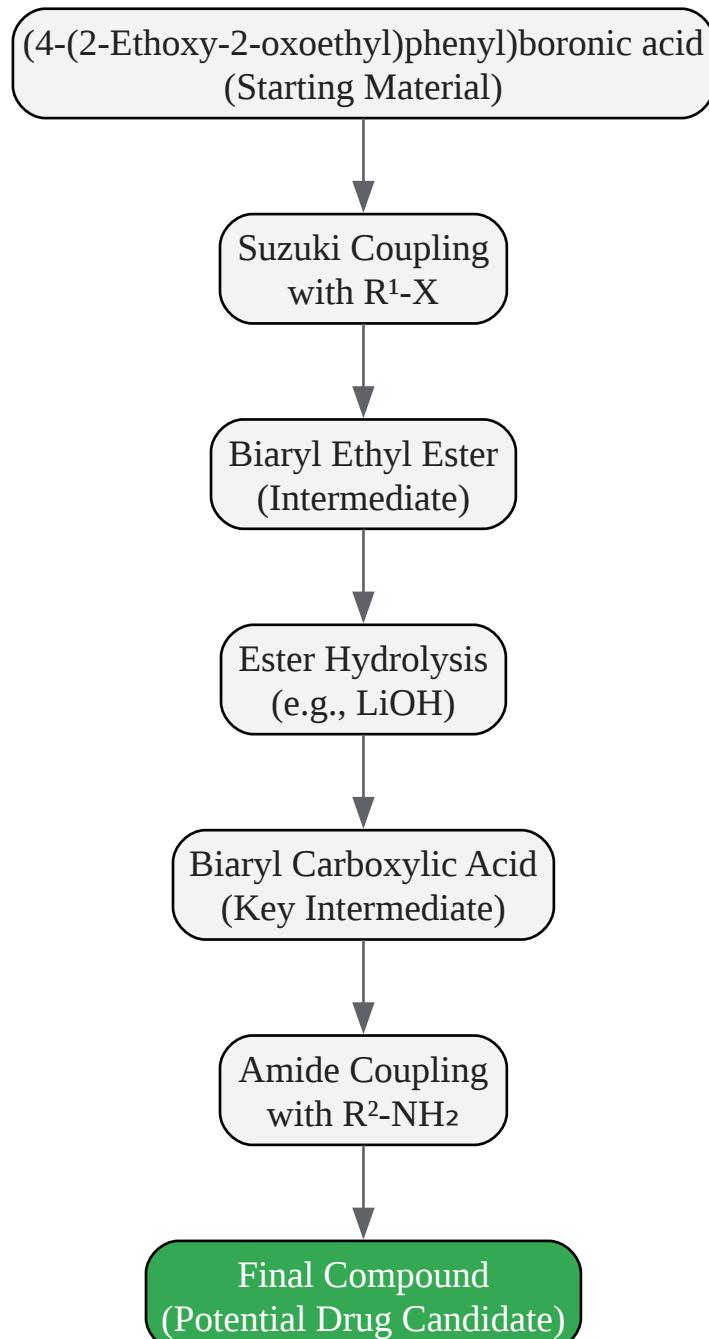
Applications in Drug Discovery and Medicinal Chemistry

The true value of **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** in drug development lies in its bifunctionality. After its use in a Suzuki coupling to construct a core scaffold, the ethyl ester group serves as a versatile handle for further modification.

Strategic Utility:

- Scaffold Synthesis: The boronic acid is used to build a biaryl or heteroaryl-aryl core structure, which is a common motif in many drug candidates.
- Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under basic (e.g., LiOH , NaOH) or acidic conditions to the corresponding carboxylic acid.

- Amide Coupling: The resulting carboxylic acid is a key intermediate for forming amide bonds by coupling with various amines using standard reagents like EDC/HOBt or HATU. This allows for the introduction of diverse functional groups to explore the structure-activity relationship (SAR) of a new chemical entity.



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Caption: Synthetic utility in a drug discovery cascade.

This stepwise approach allows medicinal chemists to rapidly generate a library of related compounds, which can then be screened for biological activity against a specific target, such as a kinase, receptor, or enzyme. The boronic acid group itself is a known pharmacophore, capable of forming reversible covalent bonds with serine residues in enzyme active sites, a mechanism exploited by drugs like Vaborbactam, a β -lactamase inhibitor.[3][5]

Handling, Storage, and Safety

- Storage: Like many boronic acids, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to prevent degradation.[7] Boronic acids can undergo slow decomposition (protodeboronation) or form anhydrides (boroxines) upon exposure to moisture and heat.
- Handling: Handle in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Safety: While generally considered to have low toxicity, boronic acids are irritants. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid is a highly valuable and versatile building block for chemical synthesis. Its utility is anchored in the robust and predictable reactivity of the boronic acid moiety in Suzuki-Miyaura cross-coupling reactions and the synthetic flexibility offered by its ethyl ester functional group. For researchers in drug discovery, this reagent provides a reliable and strategic starting point for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships. As the demand for novel therapeutics continues to grow, the importance of well-designed, multifunctional building blocks like **(4-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid** will undoubtedly increase, solidifying its place in the modern synthetic chemist's toolkit.

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